molecular formula C26H30N6 B2737812 N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946296-28-2

N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2737812
CAS No.: 946296-28-2
M. Wt: 426.568
InChI Key: QTGHAMVSQFBEPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N6-cycloheptyl-N4-(3,5-dimethylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C26H30N6 and its molecular weight is 426.568. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Structural Analysis

  • Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines, which are structurally related to the chemical , reveals insights into hydrogen bonding in two and three dimensions. This study highlights the synthesis of new N4-substituted derivatives, their structural categorization into stoichiometric hydrates and solvent-free forms, and the role of hydrogen bonding in their molecular arrangement (Trilleras et al., 2008).

Antimicrobial Activity

  • A study on linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one demonstrated the synthesis of a series of compounds with significant antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi. This suggests the potential of pyrazolo[3,4-d]pyrimidine derivatives in developing new antimicrobial agents (Reddy et al., 2010).

Synthesis and Chemical Properties

  • The regioselective synthesis and computational analysis of fused heterocycles incorporating the pyrazolo[1,5-a]pyrimidine ring system highlight the chemical reactivity and potential applications of these compounds in material science and pharmaceutical research. This study provides insight into the cyclocondensation reactions and theoretical calculations using Density Functional Theory (Salem et al., 2015).

Biological and Medicinal Chemistry Applications

  • Synthesis of pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine and their evaluation for A1 adenosine receptor affinity suggest the relevance of pyrazolo[3,4-d]pyrimidine derivatives in designing receptor-specific drugs. This research shows the potential for developing new therapeutics targeting adenosine receptors, with implications for treating various cardiovascular and neurological disorders (Harden et al., 1991).

Advanced Material Science

  • The development of new polyimides with high glass transition and thermal stability based on pyridine-containing polymers demonstrates the utility of pyrazolo[3,4-d]pyrimidine derivatives in creating materials with exceptional thermal and mechanical properties. This research contributes to advancements in polymer science, offering insights into the synthesis and applications of high-performance polymers for various industrial applications (Wang et al., 2008).

Properties

IUPAC Name

6-N-cycloheptyl-4-N-(3,5-dimethylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6/c1-18-14-19(2)16-21(15-18)28-24-23-17-27-32(22-12-8-5-9-13-22)25(23)31-26(30-24)29-20-10-6-3-4-7-11-20/h5,8-9,12-17,20H,3-4,6-7,10-11H2,1-2H3,(H2,28,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGHAMVSQFBEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCCCC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.